molecular formula C22H34N4OS B1233619 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one

Cat. No.: B1233619
M. Wt: 402.6 g/mol
InChI Key: JDNVZZJNIMPBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a diazinane ring with a sulfanylidene group

Preparation Methods

The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the 2,3-dimethylphenyl group. The diazinane ring is then synthesized separately and combined with the piperazine derivative under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or diazinane rings are substituted with other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the diazinane ring.

Scientific Research Applications

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the diazinane ring may interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one include:

    This compound: This compound has a similar structure but with different substituents on the piperazine or diazinane rings.

    This compound: This compound has a similar core structure but with variations in the functional groups attached to the rings.

These compounds share similar chemical properties but may exhibit different biological activities or applications due to the variations in their structures.

Properties

Molecular Formula

C22H34N4OS

Molecular Weight

402.6 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one

InChI

InChI=1S/C22H34N4OS/c1-16-7-6-8-19(18(16)3)24-11-13-25(14-12-24)20(27)9-10-26-17(2)15-22(4,5)23-21(26)28/h6-8,17H,9-15H2,1-5H3,(H,23,28)

InChI Key

JDNVZZJNIMPBEL-UHFFFAOYSA-N

SMILES

CC1CC(NC(=S)N1CCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)(C)C

Canonical SMILES

CC1CC(NC(=S)N1CCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one
Reactant of Route 5
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one

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